methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is an organic compound with the molecular formula C12H13NO2 It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on target molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Indoles are structurally related to pyrroles and exhibit a wide range of biological activities.
Pyrazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and are known for their diverse pharmacological properties.
Uniqueness
Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNNWHGOJPWKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397145 |
Source
|
Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111836-35-2 |
Source
|
Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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